4-(2-Chloroethyl)-1,2-difluorobenzene

Catalog No.
S13546131
CAS No.
M.F
C8H7ClF2
M. Wt
176.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethyl)-1,2-difluorobenzene

Product Name

4-(2-Chloroethyl)-1,2-difluorobenzene

IUPAC Name

4-(2-chloroethyl)-1,2-difluorobenzene

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

YFTCZBFVJYIXDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)F

4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of a difluorobenzene ring substituted with a chloroethyl group. Its chemical formula is C8H8ClF2C_8H_8ClF_2 and it has a molecular weight of 178.6 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to the reactivity imparted by the chloroethyl and difluoromethyl groups.

  • Nucleophilic Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles. This is a common method for modifying the structure of the compound.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other functional groups.
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for synthesizing complex organic molecules .

Several synthetic routes have been developed for producing 4-(2-Chloroethyl)-1,2-difluorobenzene:

  • Direct Halogenation: This method involves the halogenation of 1,2-difluorobenzene using chloroethyl chloride in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Starting from 4-(Chloromethyl)-1,2-difluorobenzene, treatment with potassium chloride in a polar aprotic solvent can facilitate the substitution of the chloromethyl group with a chloroethyl group .
  • Alkylation Reactions: Reacting 1,2-difluorobenzene with chloroethyl compounds under basic conditions can yield the desired product through alkylation processes.

The applications of 4-(2-Chloroethyl)-1,2-difluorobenzene are diverse:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds due to its reactive functional groups.
  • Agrochemicals: The compound may be utilized in developing herbicides and pesticides owing to its potential biological activity.
  • Material Science: It can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.

Interaction studies involving 4-(2-Chloroethyl)-1,2-difluorobenzene focus on its reactivity with biological macromolecules. Preliminary investigations suggest that compounds with similar structures can interact with DNA and proteins through alkylation mechanisms. Such interactions may lead to cytotoxic effects or modulation of biochemical pathways. Further research is necessary to elucidate specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-(2-Chloroethyl)-1,2-difluorobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Chloromethyl)-3-fluorobenzene456-42-80.93
1-(Chloromethyl)-4-fluorobenzene352-11-40.89
5-(Chloromethyl)-1,2,3-trifluorobenzene732306-27-30.96
1-(Chloromethyl)-3,5-difluorobenzene220141-71-90.89
1-(Chloromethyl)-2,3-difluorobenzene446-57-10.87

Uniqueness

What sets 4-(2-Chloroethyl)-1,2-difluorobenzene apart from these similar compounds is its specific combination of a chloroethyl substituent and a difluorobenzene core. This unique structure may confer distinct reactivity patterns and biological properties that could be advantageous in drug development or agrochemical formulations.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0204342 g/mol

Monoisotopic Mass

176.0204342 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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